molecular formula C13H9Cl2NO3 B1350462 methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate CAS No. 453557-85-2

methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate

Cat. No.: B1350462
CAS No.: 453557-85-2
M. Wt: 298.12 g/mol
InChI Key: UEYWAADYIKXWJI-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a dichlorobenzoyl group attached to the pyrrole ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate typically involves the acylation of a pyrrole derivative with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: Pyrrole-2-carboxylic acid, 2,4-dichlorobenzoyl chloride, methanol, triethylamine.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-5°C to prevent side reactions.

    Procedure: Pyrrole-2-carboxylic acid is first esterified with methanol in the presence of a catalyst such as sulfuric acid to form methyl pyrrole-2-carboxylate. This intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoyl group, where chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino or thiol derivatives of the original compound.

Scientific Research Applications

Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2,4-dichlorobenzoyl)amino]benzoate
  • 2,4-Dichlorobenzoyl chloride
  • Bis(2,4-dichlorobenzoyl) peroxide

Uniqueness

Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both a pyrrole ring and a dichlorobenzoyl group, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3/c1-19-13(18)11-4-7(6-16-11)12(17)9-3-2-8(14)5-10(9)15/h2-6,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYWAADYIKXWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301206426
Record name Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453557-85-2
Record name Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453557-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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